
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines a furan ring and a thiazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both furan and thiazole rings in the structure suggests that this compound may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate typically involves the formation of the furan and thiazole rings followed by their coupling. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For the furan ring, the Paal-Knorr synthesis is often employed, where 1,4-dicarbonyl compounds are cyclized in the presence of acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Furanones and thiazole oxides.
Reduction: Dihydrothiazoles and reduced furan derivatives.
Substitution: Halogenated furans and thiazoles, as well as various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving furan and thiazole rings.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate involves its interaction with various molecular targets. The furan and thiazole rings can interact with enzymes and receptors, potentially inhibiting or activating them. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(Methoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxamide
- 2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylic acid
Uniqueness
2-(5-(Ethoxymethyl)furan-2-yl)ethyl thiazole-4-carboxylate is unique due to the specific combination of the furan and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The ethoxymethyl group on the furan ring can also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C13H15NO4S |
|---|---|
Peso molecular |
281.33 g/mol |
Nombre IUPAC |
2-[5-(ethoxymethyl)furan-2-yl]ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H15NO4S/c1-2-16-7-11-4-3-10(18-11)5-6-17-13(15)12-8-19-9-14-12/h3-4,8-9H,2,5-7H2,1H3 |
Clave InChI |
BZAUKDMYEIIJPD-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC=C(O1)CCOC(=O)C2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


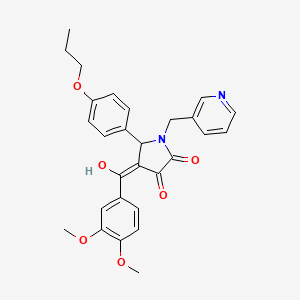
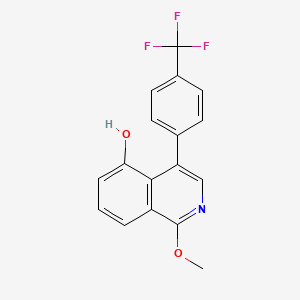
![1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one](/img/structure/B12890068.png)
![N-[4-(8-Methoxyisoquinolin-5-yl)phenyl]-2-phenylacetamide](/img/structure/B12890073.png)
![4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12890084.png)
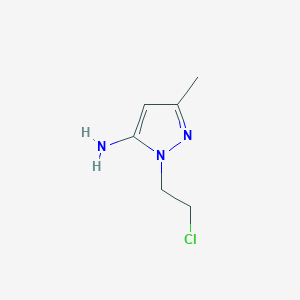
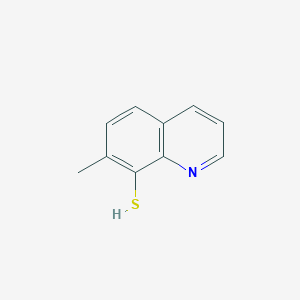

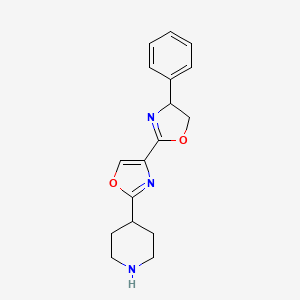
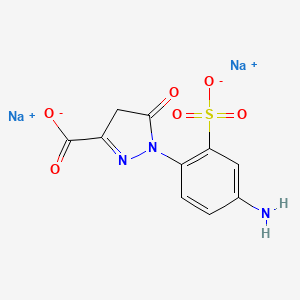
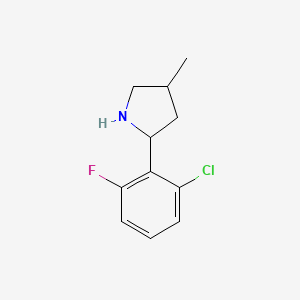

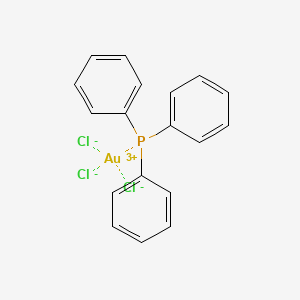
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
